molecular formula C8H7FN2O4 B14698097 5-Fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione CAS No. 19674-79-4

5-Fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B14698097
CAS No.: 19674-79-4
M. Wt: 214.15 g/mol
InChI Key: NRBFQWKKTTWGQQ-UHFFFAOYSA-N
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Description

5-Fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis may begin with commercially available pyrimidine derivatives and fluorinated compounds.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the oxo group to hydroxyl.

    Substitution: Nucleophilic substitution reactions at the fluorine or pyrimidine ring positions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxo derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known anticancer agent with a similar pyrimidine structure.

    5-Fluorocytosine: An antifungal agent used in combination with other drugs.

    5-Fluoro-2’-deoxyuridine: A nucleoside analog used in cancer treatment.

Uniqueness

5-Fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione is unique due to its specific structural features, such as the tetrahydrofuran ring and the oxo group, which may confer distinct biological activities and chemical reactivity compared to other fluorinated pyrimidine derivatives.

Properties

CAS No.

19674-79-4

Molecular Formula

C8H7FN2O4

Molecular Weight

214.15 g/mol

IUPAC Name

5-fluoro-1-(2-oxooxolan-3-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H7FN2O4/c9-4-3-11(8(14)10-6(4)12)5-1-2-15-7(5)13/h3,5H,1-2H2,(H,10,12,14)

InChI Key

NRBFQWKKTTWGQQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1N2C=C(C(=O)NC2=O)F

Origin of Product

United States

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